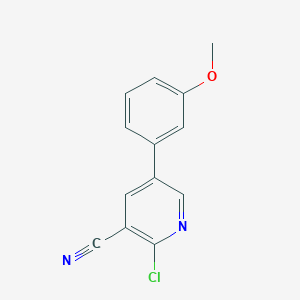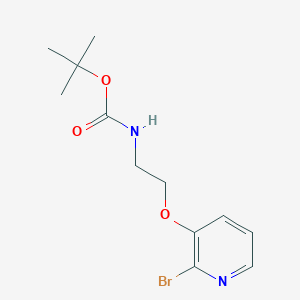
5-(2-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde is an organic compound with the molecular formula C14H14O3S. This compound features a thiophene ring substituted with a phenyl group that contains a dimethoxymethyl substituent and an aldehyde functional group. It is a member of the thiophene family, which is known for its diverse applications in organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann thiophene synthesis.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a thiophene halide in the presence of a palladium catalyst.
Dimethoxymethyl Substitution: The dimethoxymethyl group can be introduced through a formylation reaction using dimethoxymethane and a Lewis acid catalyst.
Aldehyde Functional Group: The aldehyde group is typically introduced via a Vilsmeier-Haack reaction, where a formylating agent such as DMF and POCl3 is used.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Condensation: The aldehyde group can participate in condensation reactions, such as the Knoevenagel condensation, to form α,β-unsaturated carbonyl compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Condensation: Malonic acid, piperidine, ethanol
Major Products Formed
Oxidation: 5-(2-(Dimethoxymethyl)phenyl)thiophene-2-carboxylic acid
Reduction: 5-(2-(Dimethoxymethyl)phenyl)thiophene-2-methanol
Substitution: Various substituted derivatives depending on the electrophile used
Condensation: α,β-unsaturated carbonyl compounds
Wissenschaftliche Forschungsanwendungen
5-(2-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents.
Industry: It is used in the production of organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials.
Wirkmechanismus
The mechanism of action of 5-(2-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, while the thiophene ring can participate in π-π stacking interactions with aromatic residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde: Similar structure but with a diphenylamino group instead of a dimethoxymethyl group.
5-(4-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde: Similar structure but with different substitution patterns on the phenyl ring.
5-(4-(Di-p-tolylamino)phenyl)thiophene-2-carbaldehyde: Similar structure but with di-p-tolylamino substitution.
Uniqueness
5-(2-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of specialized organic molecules and advanced materials.
Eigenschaften
Molekularformel |
C14H14O3S |
|---|---|
Molekulargewicht |
262.33 g/mol |
IUPAC-Name |
5-[2-(dimethoxymethyl)phenyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C14H14O3S/c1-16-14(17-2)12-6-4-3-5-11(12)13-8-7-10(9-15)18-13/h3-9,14H,1-2H3 |
InChI-Schlüssel |
KXSHDYQBWCETMG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C1=CC=CC=C1C2=CC=C(S2)C=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


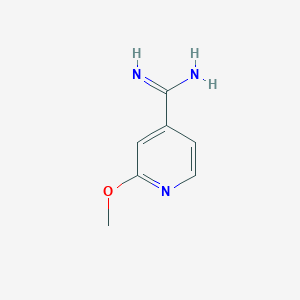
![L-Serine,O-[4,6-di-O-acetyl-2-(acetylamino)-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-galactopyranosyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B12075459.png)
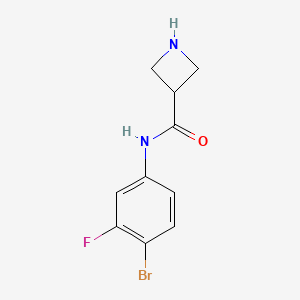

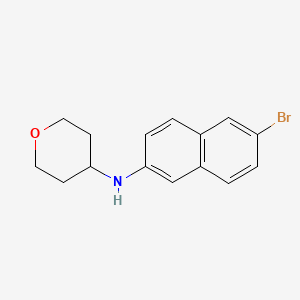
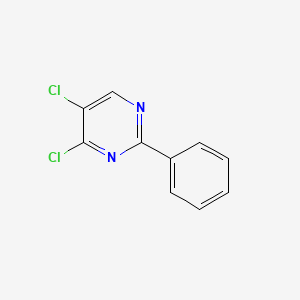




![4-Methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid](/img/structure/B12075512.png)
